molecular formula C15H11F3N2OS B2847743 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide CAS No. 752230-38-9

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2847743
CAS RN: 752230-38-9
M. Wt: 324.32
InChI Key: CAZZHBYUHGLALY-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in research related to biological and physiological processes.

Scientific Research Applications

Melanoma Cytotoxicity and Drug Delivery

Benzamide derivatives, including those related to N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide, have been investigated for their potential in treating melanoma. These compounds, when conjugated with alkylating cytostatics, showed enhanced toxicity against melanoma cells, suggesting their utility in targeted drug delivery for melanoma therapy. Such derivatives were more potent than standard cytostatic drugs, indicating their promising targeting effect and potential application in nuclear medicine and cancer treatment (Wolf et al., 2004).

Electrophilicity-Nucleophilicity Relations

In the context of organic chemistry, benzamide derivatives have been used as probes to establish electrophilicity-nucleophilicity relationships. These studies provide insights into the reactivity of nucleophiles, which is crucial for designing synthetic pathways and understanding reaction mechanisms (Dichiarante et al., 2008).

Inhibition of Alkaline Phosphatase and Ecto-5′-Nucleotidase

N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, a class related to the compound , have been screened for their potential biological applications. These compounds showed inhibitory activity against human recombinant alkaline phosphatase and ecto-5′-nucleotidase, indicating their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Sensing of Fluoride Anions

Benzamide derivatives have also been explored for their application in the detection of fluoride anions. Specifically, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibited colorimetric sensing capabilities, enabling naked-eye detection of fluoride anions in solution. This property is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the compound's potential in environmental monitoring and analytical chemistry (Younes et al., 2020).

Crystal Structure Analysis

The crystal structure of related benzamide compounds has been elucidated through X-ray diffraction studies, providing valuable information on molecular interactions and stability. Such studies are fundamental in the design of new materials and drugs, as they offer insights into the physical and chemical properties of compounds (Sharma et al., 2016).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2OS/c1-8-9(2)22-14(12(8)7-19)20-13(21)10-4-3-5-11(6-10)15(16,17)18/h3-6H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZZHBYUHGLALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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